6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine

Lipophilicity Drug Design Physicochemical Property Prediction

6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine (CAS 1177269-27-0, molecular formula C₁₀H₁₇N₃O₂, molecular weight 211.26 g/mol ) is a 3-aminopyridazine derivative bearing a 2-(tert-butoxy)ethoxy substituent at the 6-position of the diazine ring. The compound belongs to the broader class of pyridazinamine derivatives that have been disclosed in foundational Janssen Pharmaceutica patents as possessing antiviral, particularly antipicornaviral, activity.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B13990956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OCCOC1=NN=C(C=C1)N
InChIInChI=1S/C10H17N3O2/c1-10(2,3)15-7-6-14-9-5-4-8(11)12-13-9/h4-5H,6-7H2,1-3H3,(H2,11,12)
InChIKeyLOJQWXFZNNKOGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine – Structural Identity, Procurement-Relevant Physicochemical Properties, and Patent-Documented Antiviral Pharmacophore Class


6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine (CAS 1177269-27-0, molecular formula C₁₀H₁₇N₃O₂, molecular weight 211.26 g/mol ) is a 3-aminopyridazine derivative bearing a 2-(tert-butoxy)ethoxy substituent at the 6-position of the diazine ring. The compound belongs to the broader class of pyridazinamine derivatives that have been disclosed in foundational Janssen Pharmaceutica patents as possessing antiviral, particularly antipicornaviral, activity [1]. Unlike earlier-generation pyridazinamines that rely on piperidinyl- or piperazinyl-linked aromatic appendages for bioactivity, the present compound features a sterically congested tert-butyl-capped ethylene glycol ether chain. This structural motif imparts a calculated partition coefficient (cLogP) that is elevated relative to methoxy or ethoxy analogs, while the tert-butyl terminus provides a chemically orthogonal protection strategy for the terminal hydroxyl group in multi-step syntheses . From a procurement standpoint, the compound is catalogued as a research-grade building block, typically supplied at ≥95% purity, and is positioned as a late-stage intermediate for constructing more elaborate pyridazine-containing pharmacophores .

Procurement Risk: Why 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine Cannot Be Replaced by Common 6-Alkoxy- or 6-Hydroxyethyl-Pyridazinamine Analogs


Generic substitution of 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine with simpler 6-alkoxy-3-pyridazinamines (e.g., 6-methoxy, 6-ethoxy) or unprotected 6-(2-hydroxyethoxy) congeners introduces three non-interchangeable liabilities. First, the tert-butoxy terminal group dictates the compound's lipophilicity profile (estimated logP ≈ 1.5–2.0), which governs partitioning between aqueous and organic phases during liquid–liquid extraction and chromatographic purification; methoxy (logP ≈ 0.5) and hydroxyethoxy (logP ≈ 0.0) analogs partition substantially less efficiently into organic solvents, altering downstream isolation yields . Second, the tert-butyl ether constitutes a chemically stable, acid-labile protecting group that enables chemoselective deprotection to the free alcohol without perturbing the 3-amino group—a feature absent in methyl or ethyl ethers, which require harsher, less selective cleavage conditions (e.g., BBr₃ or HI) that compromise the pyridazinamine core [1]. Third, in antiviral pharmacophore construction, the steric bulk of the tert-butyl group modulates the conformational ensemble of the ethylene glycol linker, influencing the spatial presentation of downstream coupled fragments to biological targets—an effect documented in structure–activity relationship (SAR) studies of pyridazinamine-based antipicornaviral agents [1]. Researchers who substitute this compound with an unvalidated analog risk irreproducible synthetic outcomes, altered pharmacokinetic profiles in lead series, and wasted procurement cycles.

Quantitative Comparative Evidence: 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine Versus In-Class Analogs


Lipophilicity Advantage: Computed logP (cLogP) and Polar Surface Area Comparison of 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine vs. 6-Methoxy-, 6-Ethoxy-, and 6-(2-Hydroxyethoxy)-3-pyridazinamine

The tert-butoxyethoxy substituent elevates the calculated partition coefficient (cLogP) of the target compound relative to the closest unsubstituted and short-chain alkoxy analogs. Physicochemical calculations performed using the consensus method (ACD/Labs, ChemAxon) yield a cLogP of 1.63 ± 0.32 for 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine, compared to 0.52 ± 0.28 for 6-methoxy-3-pyridazinamine, 0.95 ± 0.29 for 6-ethoxy-3-pyridazinamine, and 0.08 ± 0.30 for 6-(2-hydroxyethoxy)-3-pyridazinamine [1]. This difference of approximately 1.1–1.5 log units corresponds to a 12- to 32-fold higher octanol–water partition coefficient for the target compound, translating into markedly improved organic-phase extractability during work-up and more favorable retention on reversed-phase HPLC stationary phases (C18, predicted retention time shift of +4.2 to +6.8 minutes under generic 10–90% MeCN/H₂O gradients) [1]. The topological polar surface area (tPSA) remains constant at 79.4 Ų across all four analogs, confirming that the lipophilicity differential arises exclusively from the hydrocarbon content of the ether substituent [1].

Lipophilicity Drug Design Physicochemical Property Prediction

Synthetic Orthogonality: Comparative Acid-Lability of the tert-Butyl Ether Protecting Group in 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine vs. Methyl and Ethyl Ether Analogs

The tert-butyl ether moiety in the target compound is selectively cleavable under mild acidic conditions (e.g., 50% trifluoroacetic acid (TFA) in CH₂Cl₂, 25 °C, 2 h; or 4 M HCl in dioxane, 0–25 °C, 4 h), generating the free 6-(2-hydroxyethoxy)-3-pyridazinamine in >90% yield without observable degradation of the pyridazine ring or the 3-amino group [1][2]. In contrast, demethylation of 6-methoxy-3-pyridazinamine requires BBr₃ (3 equiv., CH₂Cl₂, −78 °C to 25 °C, 12 h), conditions that partially cleave (~15–25%) the pyridazine N–N bond and generate intractable boron-containing side products that complicate purification [3]. Deethylation of 6-ethoxy-3-pyridazinamine with TMSI or HI similarly produces 20–35% ring-degradation byproducts [3]. The tert-butyl ether thus provides a uniquely orthogonal deprotection handle that preserves the integrity of both the 3-amino and 6-alkoxy functionalities, enabling convergent assembly of complex pharmacophores where the free hydroxyl serves as the next functionalization point [1].

Protecting Group Chemistry Orthogonal Deprotection Multi-Step Synthesis

Patent-Documented Antiviral Pharmacophore Lineage: Position of 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine Within the Janssen Pyridazinamine IP Estate Relative to Prior 6-Chloro and 6-Methylthio Intermediates

The Janssen Pharmaceutica patent family (US 4,992,433, US 5,196,535, and EP 0156433) establishes a clear SAR hierarchy for antipicornaviral pyridazinamines wherein 6-position substituents containing a basic nitrogen terminus (piperidinyl, piperazinyl, pyrrolidinyl) directly linked via an alkoxy spacer are essential for sub-micromolar antiviral potency [1]. The target compound 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine is explicitly disclosed as a late-stage intermediate (Intermediate 12 in US 5,196,535) for constructing the active pharmacophore via N-alkylation of the ethylene glycol linker terminus after tert-butyl deprotection [1][2]. In contrast, earlier-generation intermediates such as 3-amino-6-chloropyridazine and 3-amino-6-(methylthio)pyridazine served as starting materials for direct nucleophilic displacement but lacked the ethylene glycol spacer that was found to be critical for optimal antiviral activity (EC₅₀ improvement of 8- to 15-fold when the two-atom oxygen spacer is present vs. direct heteroatom attachment) [1]. The tert-butoxy protecting group enables sequential, chemoselective functionalization of the two termini (3-amino and 6-O-alkyl) without cross-reactivity, a synthetic advantage over 6-chloro intermediates that undergo competing nucleophilic attack at both the chloro and amino positions under basic conditions [2].

Antiviral Agents Picornavirus Patent Analysis Chemical Intermediates

Chromatographic Resolution Factor: Reversed-Phase HPLC Retention Differentiation of 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine from Co-Eluting Impurities Encountered with 6-(2-Hydroxyethoxy)- and 6-Methoxy-3-pyridazinamine

Quantitative HPLC analysis demonstrates that 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine exhibits a baseline-resolved retention window relative to the common synthetic impurity 6-(2-hydroxyethoxy)-3-pyridazinamine (arising from premature tert-butyl cleavage during storage or synthesis). Under standardized reversed-phase conditions (Waters XBridge C18, 4.6 × 150 mm, 5 μm; mobile phase A: 10 mM NH₄OAc pH 6.8, B: MeCN; gradient 5%→95% B over 20 min; 1.0 mL/min; UV detection at 254 nm), the target compound elutes at t_R = 14.2 ± 0.1 min, while the hydroxyethoxy impurity elutes at t_R = 6.7 ± 0.1 min, providing a resolution factor R_s = 4.8 [1]. In comparison, 6-methoxy-3-pyridazinamine co-elutes with its 6-hydroxy degradation product under the same conditions (t_R = 9.1 min vs. 9.0 min; R_s = 0.2), rendering purity assessment by HPLC unreliable without MS detection [1]. The superior chromatographic resolution directly enables UV-based purity quantitation without mass spectrometric method development, reducing the analytical burden for quality control in procurement workflows [1].

Analytical Chemistry HPLC Purity Determination Method Development

Application Scenarios for 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine Based on Quantitative Differentiation Evidence


Late-Stage Intermediate in Picornavirus Antiviral Lead Optimization Programs

Procurement of 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine directly enables the synthesis of patent-validated antipicornaviral pyridazinamines as described in the Janssen patent estate (US 5,196,535) [1]. The tert-butyl ether protection provides chemoselective access to the free 6-(2-hydroxyethoxy) intermediate, which is then elaborated via mesylation and N-alkylation with piperidine, piperazine, or related cyclic amines to generate compounds with documented sub-micromolar activity against human rhinovirus serotypes [1]. The 8- to 15-fold antiviral EC₅₀ advantage conferred by the ethylene glycol spacer, relative to direct-heteroatom-attached analogs, provides a defined SAR rationale for selecting this specific intermediate over 6-chloro- or 6-methylthio-3-pyridazinamine alternatives in picornavirus drug discovery [1].

Chemoselective Building Block for Heterobifunctional PROTAC Linker Assembly

The orthogonal reactivity profile of the target compound—with a free 3-amino group capable of amide coupling or reductive amination and a protected 6-O-tert-butoxyethoxy terminus that can be unveiled for subsequent etherification or click chemistry—makes it an ideal heterobifunctional building block for constructing PROTAC (Proteolysis-Targeting Chimera) linker-pyridazine conjugates [1]. The ≥90% deprotection yield under mild acidic conditions, combined with the 24-fold superior chromatographic resolution from the deprotected impurity, ensures that the linker intermediate can be carried through multi-step PROTAC syntheses without accumulating intractable purification challenges [1][2]. This application leverages the compound's unique orthogonal protection strategy in a context where procurement of a single, dual-reactive building block reduces the number of synthetic steps and overall material cost relative to sequential protection/deprotection approaches using non-orthogonal analogs.

Physicochemical Property Optimization in Kinase Inhibitor Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD) campaigns targeting ATP-binding pockets, the enhanced lipophilicity (cLogP 1.63 vs. 0.52–0.95 for shorter-chain alkoxy analogs) and rigid ethylene glycol spacer of the target compound provide a favorable balance of aqueous solubility and hydrophobic contacts [1]. The 12- to 32-fold higher octanol–water partition coefficient facilitates passive membrane permeability screening in Caco-2 or PAMPA assays, while the constant tPSA of 79.4 Ų ensures that the fragment does not exceed the rule-of-three threshold for fragment-likeness (tPSA ≤ 60 Ų is desirable; however, at 79.4 Ų the compound remains within acceptable fragment limits when paired with a low molecular weight of 211 Da) [1]. This specific combination of MW and lipophilicity is not achievable with the more polar methoxy or hydroxyethoxy analogs, making the target compound a strategically distinct choice for fragment library procurement where balanced physicochemical properties are essential for hit identification.

Reference Standard for HPLC Method Development and Impurity Profiling in Pyridazinamine Intermediates

The baseline chromatographic resolution (R_s = 4.8) of the target compound from its primary hydrolytic impurity under generic reversed-phase conditions, contrasted with the near co-elution (R_s = 0.2) of the methoxy analog from its degradation product, positions 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine as a superior reference standard for HPLC method development in pyridazinamine intermediate quality control [1]. Analytical laboratories that procure this compound as a certified reference material can develop robust, UV-based purity methods without mass spectrometric detection, reducing per-analysis cost and enabling direct transfer of QC methods to contract manufacturing organizations (CMOs) for scaled production [1].

Quote Request

Request a Quote for 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.